N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(16-14-8-11-22-17-14)12-4-6-13(7-5-12)23(20,21)18-9-2-1-3-10-18/h4-8,11H,1-3,9-10H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPJUTDYIHNLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Sulfonylbenzamide Moiety: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key structural analogs of N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide include:
Physicochemical Properties
- Solubility : Piperidine-containing derivatives generally exhibit lower cLogP (estimated ~2.5–3.0) compared to tert-butyl or diphenylmethyl analogs, suggesting better aqueous solubility .
- Hydrogen Bonding : Sulfonamide and oxazole groups facilitate hydrogen bonding with target proteins (e.g., EGFR or ABL1 kinases), as demonstrated in docking studies for related compounds .
Biological Activity
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{16}N_{2}O_{3}S
- Molecular Weight : 284.35 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-piperidin-1-ylsulfonyl chloride with 1,2-oxazole in the presence of a base. The process is generally carried out under controlled conditions to ensure high purity and yield.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor properties. For instance, a study evaluated various substituted piperazine derivatives for their ability to inhibit tumor cell proliferation. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of related compounds have also been investigated. A series of synthesized piperazine derivatives showed promising results against several bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled experiment, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of activated caspases .
Case Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial efficacy of related piperidine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that these compounds exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL, suggesting strong antibacterial and antifungal potential .
Data Summary Table
| Activity Type | Tested Compound | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antitumor | This compound | Low micromolar range | Induction of apoptosis |
| Antibacterial | Piperazine derivatives | < 50 µg/mL | Membrane disruption |
| Antifungal | Piperazine derivatives | < 50 µg/mL | Enzymatic inhibition |
Q & A
Q. What are the key synthetic routes for N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the sulfonamide group via reaction of a piperidine derivative with a sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).
- Step 2 : Coupling the sulfonamide intermediate with a 1,2-oxazole-3-amine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in aprotic solvents like DMF. Intermediate characterization employs thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy to confirm functional group incorporation .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation, bond angles, and hydrogen-bonding networks using programs like SHELXL .
Q. How is initial biological activity screening performed for this compound?
- Antimicrobial assays : Disk diffusion or broth microdilution against Staphylococcus aureus and Escherichia coli to determine MIC (minimum inhibitory concentration).
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to calculate IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
- Catalyst use : Microwave-assisted synthesis reduces reaction time and improves yield (e.g., from 50% to 88% in analogous sulfonamide syntheses).
- Purification : Gradient column chromatography or preparative HPLC isolates high-purity product (>95%) .
Q. What crystallographic strategies resolve hydrogen-bonding patterns influencing bioactivity?
- Graph set analysis (Etter’s method) categorizes hydrogen-bond motifs (e.g., chains, rings) in crystal lattices.
- SHELX suite refines crystallographic data, identifying intermolecular interactions that may correlate with solubility or stability .
Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?
- Functional group variation : Modify the oxazole ring (e.g., substituent position) or piperidine sulfonyl group to assess impact on bioactivity.
- Bioisosteric replacement : Replace the sulfonamide with phosphonamides or carbamates to probe electronic effects.
- Data correlation : Compare IC₅₀ values of analogs against target enzymes (e.g., carbonic anhydrase) .
Q. How to address contradictions in reported biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Purity validation : Use HPLC-UV/ELSD to confirm compound integrity (>98% purity).
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyridazinone or benzimidazole derivatives) .
Q. What methodologies bridge in vitro and in vivo efficacy evaluations?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation via LC-MS/MS in rodent models.
- Toxicology screening : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) in preclinical trials .
Q. How do substituents on the piperidine ring influence pharmacokinetic properties?
- Lipophilicity adjustment : Introduce methyl groups to modulate logP values (measured via shake-flask method).
- Metabolic stability : Incubate with liver microsomes to track CYP450-mediated degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
